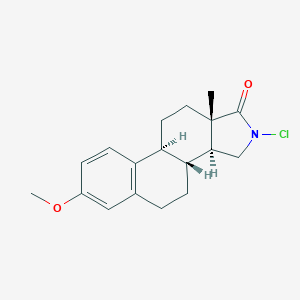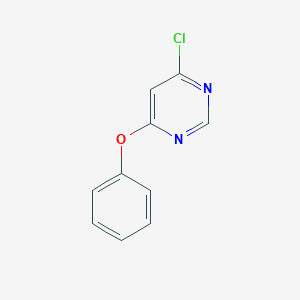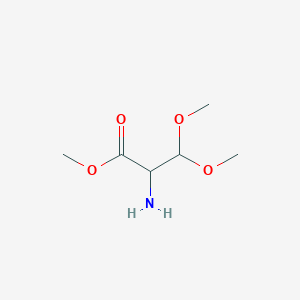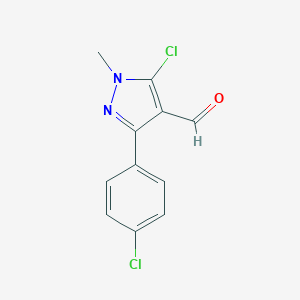
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, also known as CMA, is a synthetic compound that belongs to the class of azasteroids. It has been found to exhibit anti-proliferative and anti-tumor properties, making it a promising candidate for cancer treatment.
Wirkmechanismus
The exact mechanism of action of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one is not fully understood. However, it is believed to inhibit the activity of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.
Biochemische Und Physiologische Effekte
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of estrogen and progesterone in the blood, while increasing the levels of luteinizing hormone and follicle-stimulating hormone. In addition, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been found to decrease the expression of genes involved in cell cycle progression and DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one in lab experiments is its specificity towards aromatase inhibition, which makes it a useful tool in studying the role of aromatase in cancer development. However, one limitation of using N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one could focus on improving its solubility and bioavailability, as well as investigating its potential as a treatment for other types of cancer. In addition, further studies could be conducted to elucidate the exact mechanism of action of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one and to identify potential side effects. Finally, research could be conducted to investigate the use of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, or N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one, is a synthetic compound that has shown promise as a treatment for cancer. Its specificity towards aromatase inhibition and anti-tumor properties make it a useful tool in cancer research. However, its low solubility and potential side effects need to be further investigated. Future research on N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one could lead to the development of new and effective cancer treatments.
Synthesemethoden
The synthesis of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one involves a multi-step process that starts with the conversion of estrone to 16-aza-estrone. This is followed by the reaction of 16-aza-estrone with chloroacetyl chloride to form N-chloroacetyl-16-aza-estrone. Finally, the reaction of N-chloroacetyl-16-aza-estrone with sodium methoxide results in the formation of N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one.
Wissenschaftliche Forschungsanwendungen
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer. In addition, N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Eigenschaften
CAS-Nummer |
114462-28-1 |
|---|---|
Produktname |
N-Chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one |
Molekularformel |
C18H22ClNO2 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
(3aS,3bR,9bS,11aS)-2-chloro-7-methoxy-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydronaphtho[2,1-e]isoindol-1-one |
InChI |
InChI=1S/C18H22ClNO2/c1-18-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(18)10-20(19)17(18)21/h4,6,9,14-16H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,18+/m1/s1 |
InChI-Schlüssel |
QFNJSBBRYZHMAV-CBZIJGRNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
Synonyme |
N-chloro-3-methoxy-16-aza-1,3,5(10)-estratrien-17-one NCMEO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)


![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)








